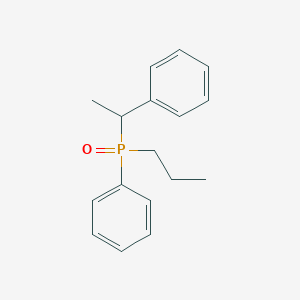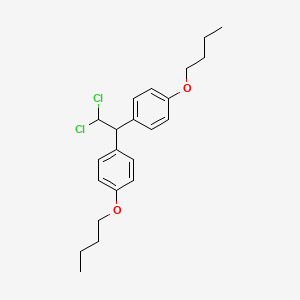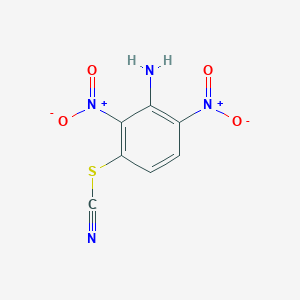![molecular formula C11H13ClN2O2 B14513050 Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate CAS No. 62664-24-8](/img/structure/B14513050.png)
Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate: is an organic compound that belongs to the class of diaziridines These compounds are characterized by the presence of a three-membered ring containing two nitrogen atoms The compound is known for its unique chemical structure, which includes a chlorophenyl group attached to a diaziridine ring, further connected to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate typically involves the following steps:
Formation of the Diaziridine Ring: The diaziridine ring can be synthesized by reacting a suitable precursor, such as a chlorophenyl hydrazine, with an appropriate reagent like an alkylating agent under controlled conditions.
Esterification: The resulting diaziridine intermediate is then subjected to esterification with methyl propanoate in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced diaziridine derivatives.
Substitution: The chlorophenyl group in the compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced diaziridine derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry:
Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate is used as a building block in organic synthesis
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. Its diaziridine ring is of particular interest due to its ability to interact with biological targets, potentially leading to the development of new therapeutic agents.
Medicine:
The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with anticancer, antiviral, and antimicrobial properties. Its unique structure allows for the design of molecules that can target specific biological pathways.
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mécanisme D'action
The mechanism of action of Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate involves its interaction with specific molecular targets. The diaziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparaison Avec Des Composés Similaires
Methyl 3-(3-chlorophenyl)propanoate: Similar in structure but lacks the diaziridine ring.
3-(3-chlorophenyl)diaziridine: Similar in structure but lacks the ester group.
Methyl 3-[3-(4-chlorophenyl)diaziridin-1-yl]propanoate: Similar in structure but with a different position of the chlorine atom on the phenyl ring.
Uniqueness:
Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate is unique due to the presence of both the diaziridine ring and the ester group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The specific positioning of the chlorine atom on the phenyl ring also contributes to its unique reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
62664-24-8 |
|---|---|
Formule moléculaire |
C11H13ClN2O2 |
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate |
InChI |
InChI=1S/C11H13ClN2O2/c1-16-10(15)5-6-14-11(13-14)8-3-2-4-9(12)7-8/h2-4,7,11,13H,5-6H2,1H3 |
Clé InChI |
YEOQAEIDCRHUEC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCN1C(N1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


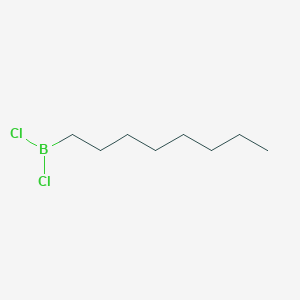
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)

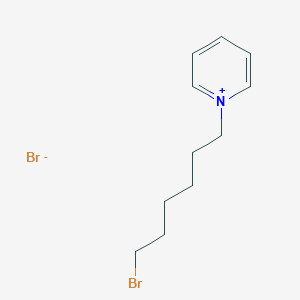
![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)

![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)

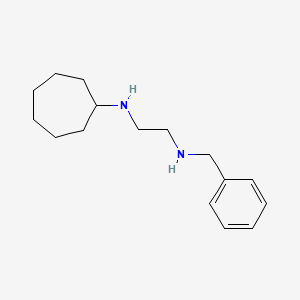
![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
